2-Chloro-5-nitrophenylboronic acid CAS number 867333-29-7
2-Chloro-5-nitrophenylboronic acid CAS number 867333-29-7
This guide provides an in-depth technical analysis of 2-Chloro-5-nitrophenylboronic acid (CAS 867333-29-7) , a specialized organoboron intermediate used in the synthesis of complex biaryl scaffolds for medicinal chemistry.
CAS: 867333-29-7 | Formula: C₆H₅BClNO₄ | MW: 201.37 g/mol [1][2][3][4]
Executive Summary
2-Chloro-5-nitrophenylboronic acid is a bifunctional building block characterized by significant steric and electronic distinctiveness. Unlike simple phenylboronic acids, this molecule possesses an ortho-chloro substituent (steric handle) and a meta-nitro group (electronic activator). It serves as a critical "hub" intermediate in drug discovery, particularly for generating 2,5-disubstituted biaryl anilines —a privileged scaffold in kinase inhibitors and GPCR modulators.
Its utility lies in its orthogonal reactivity :
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Boronic Acid: Enables C-C bond formation via Suzuki-Miyaura coupling.[5]
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Nitro Group: A "masked" amine, stable during coupling but reducible later for amide/urea formation.
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Chloro Group: Provides steric bias to the biaryl axis and can serve as a leaving group in nucleophilic aromatic substitution (SNAr) under specific activated conditions.
Chemical Profile & Physiochemical Properties[3][6][7]
| Property | Data | Technical Note |
| Appearance | Off-white to yellow powder | Color deepens upon oxidation/degradation. |
| Melting Point | >300°C (Decomposes) | High lattice energy due to H-bonding network. |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| pKa (Boronic) | ~8.5 (Est.) | Lower than PhB(OH)₂ due to EWG (-NO₂). |
| Stability | Hygroscopic; Boroxine prone | Readily dehydrates to trimeric boroxine; store <8°C. |
| Reactivity Class | Electron-Deficient Arylboronic Acid | Prone to protodeboronation under strong basic conditions. |
Synthetic Utility: The Suzuki-Miyaura Challenge
Mechanistic Considerations
Coupling CAS 867333-29-7 presents two competing mechanistic factors that researchers must balance:
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Electronic Activation (Pro-Transmetallation): The 5-nitro group is strongly electron-withdrawing (EWG). This increases the Lewis acidity of the boron center, facilitating the formation of the boronate "ate" complex (Ar-B(OH)₃⁻), which is the active species for transmetallation.
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Steric Hindrance (Anti-Transmetallation): The 2-chloro substituent creates steric bulk near the reaction center. This hinders the approach of the palladium(II) complex, slowing down the transmetallation step.
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Protodeboronation Risk: The same EWG (-NO₂) that aids boronate formation also destabilizes the C-B bond. In the presence of harsh bases (e.g., NaOH, KOtBu) and heat, the C-B bond may cleave hydrolytically before coupling occurs, yielding 1-chloro-4-nitrobenzene.
Optimized Coupling Protocol
To mitigate deboronation while overcoming steric hindrance, a "Mild Base / Active Ligand" strategy is required.
Recommended System:
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Catalyst: Pd(OAc)₂ or Pd₂(dba)₃
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Ligand: SPhos or XPhos (Buchwald dialkylbiaryl phosphines). These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that accelerates transmetallation for hindered substrates.
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Base: K₃PO₄ (Potassium Phosphate) or KF (Potassium Fluoride). Avoid hydroxides.[6]
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Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (with surfactant for micellar catalysis).
Strategic Applications in Drug Discovery[9]
This compound is rarely the final product; it is a divergence point. The following diagram illustrates the logical workflow for utilizing this core.
Figure 1: Divergent synthesis pathways utilizing the 2-chloro-5-nitro core.[7][8] The primary route (solid lines) targets aniline derivatives. The secondary route (dashed) exploits the nitro-activated chloride for substitution.
The "Masked" Aniline Strategy
The 5-nitro group is a robust protecting group for the amine. In kinase inhibitor synthesis, free anilines can poison Pd catalysts. By carrying the nitrogen as a nitro group through the Suzuki coupling, researchers avoid catalyst deactivation.
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Post-Coupling Reduction: Standard hydrogenation (Pd/C, H₂) should be approached with caution due to the risk of dechlorination (cleaving the 2-Cl bond).
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Chemoselective Alternative: Use Iron (Fe) powder with Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl2) . These methods reduce the nitro group to the aniline without touching the aryl chloride or the biaryl linkage.
Nucleophilic Activation (SNAr)
The 2-chloro position is para to the 5-nitro group. This 1,4-relationship activates the chloride toward Nucleophilic Aromatic Substitution (SNAr).
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Utility: If the 2-Cl is not desired in the final molecule, it can be displaced by alkoxides or amines after the Suzuki coupling (forming an ether or amine linkage) but before nitro reduction.
Experimental Protocols
Protocol A: Sterically Demanding Suzuki Coupling
Validates the synthesis of a 2,5-disubstituted biaryl scaffold.
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Setup: In a microwave vial or round-bottom flask, charge 2-Chloro-5-nitrophenylboronic acid (1.0 equiv), Aryl Bromide/Iodide (1.0 equiv), and K₃PO₄ (2.0 equiv).
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Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
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Note: Premixing catalyst and ligand in a small amount of solvent for 5 mins can enhance active species formation.
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Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.1 M.
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Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
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Monitoring: Monitor via LC-MS.[2] Look for the disappearance of the boronic acid (often elutes early or as a broad peak) and formation of the biaryl.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash chromatography. The nitro group usually makes the product less polar than the corresponding aniline, facilitating separation.
Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)
Preserves the 2-Chloro substituent.
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Setup: Dissolve the Nitro-Biaryl intermediate (1.0 equiv) in Ethanol/Water (3:1) .
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Reagents: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (5.0 equiv).
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Reaction: Reflux (80°C) with vigorous stirring for 1–2 hours.
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Visual Cue: Reaction mixture will turn from yellow/orange to a dark rusty brown/black slurry.
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-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc. Concentrate the filtrate.
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Validation: 1H NMR should show the disappearance of the downfield nitro-adjacent protons and appearance of a broad NH₂ peak.
Handling, Stability & Safety (MSDS Summary)
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Handling: The compound acts as a skin, eye, and respiratory irritant (H315, H319, H335).[6] Use standard PPE (gloves, goggles, fume hood).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Boroxine Equilibrium: Like many boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This does not affect reactivity, but it alters the effective molecular weight.
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Tip: If precise stoichiometry is critical, convert a small sample to the pinacol ester to verify purity/content via NMR before large-scale use.
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References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
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Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
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BenchChem. (2025).[5] Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. BenchChem Technical Library. Link
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Fisher Scientific. (2009).[9] Safety Data Sheet: 2-Chloro-5-nitrophenylboronic acid. Fisher Scientific MSDS. Link
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
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